Home > Products > Screening Compounds P140190 > N-{4-[(3,4-DICHLOROPHENYL)SULFAMOYL]PHENYL}NICOTINAMIDE
N-{4-[(3,4-DICHLOROPHENYL)SULFAMOYL]PHENYL}NICOTINAMIDE -

N-{4-[(3,4-DICHLOROPHENYL)SULFAMOYL]PHENYL}NICOTINAMIDE

Catalog Number: EVT-4316024
CAS Number:
Molecular Formula: C18H13Cl2N3O3S
Molecular Weight: 422.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate

  • Compound Description: This compound is a novel benzimidazole derivative synthesized through the condensation of methyl 3-amino-4-(n-butylamino)benzoate and a Na2S2O5 adduct of 3,4-dichlorobenzaldehyde. [] The molecule exhibits a twisted conformation. [] Crystal structure analysis reveals that the molecules form chains through C—H⋯O interactions. []

(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (1)

  • Compound Description: Identified as a lead compound for anticancer drug development, (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide demonstrates promising broad-spectrum cytotoxicity against various human cancer cell lines. [] Studies exploring structure-activity relationships (SAR) revealed a limited tolerance for both electron-withdrawing and electron-donating substituents on this compound. []

ANI-7 (2)

  • Compound Description: This dichlorophenylacrylonitrile derivative is another lead compound investigated for its anticancer properties. [] Research on ANI-7 and its analogs helped identify structural features crucial for cytotoxicity and selectivity against specific cancer cell lines. []
  • Relevance: While the exact structure of ANI-7 is not provided in the paper, it is described as a dichlorophenylacrylonitrile. [] This suggests the presence of a 3,4-dichlorophenyl group, a structural feature shared with the target compound N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)nicotinamide.

3-(3,4-Methylenedioxyphenyl)-1-phenyl-3-(p-toluenesulfonylamino)propan-1-one

  • Compound Description: Synthesized via the Reformatsky reaction, this compound is characterized by a distorted tetrahedral geometry around the sulfur atom of the sulfonyl group. [] Crystallographic analysis reveals the formation of centrosymmetric dimers via intermolecular N—H⋯O hydrogen bonds involving the amino and sulfonyl groups. []

N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

  • Compound Description: This compound acts as a potent agonist for the transient receptor potential vanilloid 4 (TRPV4) ion channel. [, ] Studies demonstrate its ability to induce contractions in human bronchial tissue, mediated by the release of cysteinyl leukotrienes. [] Furthermore, GSK1016790A affects cell volume regulation and calcium signaling in retinal Müller glia, highlighting its role in modulating TRPV4-dependent physiological processes. []

(R)-6-(methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperidin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775)

  • Compound Description: GSK2334775 acts as a selective antagonist for the TRPV4 channel. [] It effectively inhibits GSK1016790A-induced contractions in human airways, demonstrating its ability to block TRPV4 activation. []

Properties

Product Name

N-{4-[(3,4-DICHLOROPHENYL)SULFAMOYL]PHENYL}NICOTINAMIDE

IUPAC Name

N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]pyridine-3-carboxamide

Molecular Formula

C18H13Cl2N3O3S

Molecular Weight

422.3 g/mol

InChI

InChI=1S/C18H13Cl2N3O3S/c19-16-8-5-14(10-17(16)20)23-27(25,26)15-6-3-13(4-7-15)22-18(24)12-2-1-9-21-11-12/h1-11,23H,(H,22,24)

InChI Key

YIZBMHRMKNRHOB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.